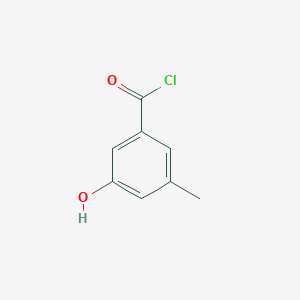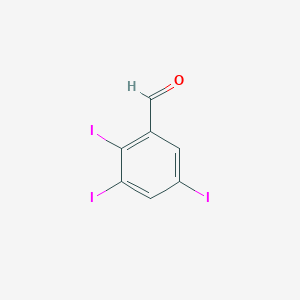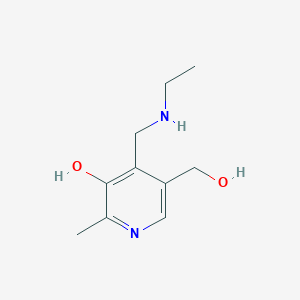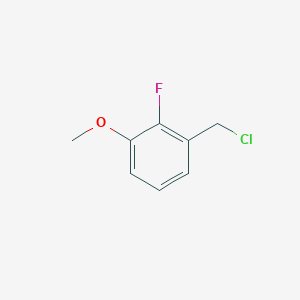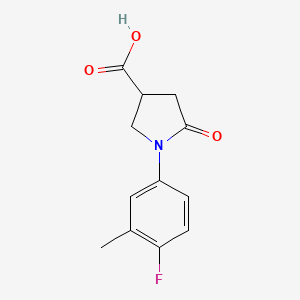
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 4-Fluoro-3-methylphenyl-5-oxopyrrolidine-3-carboxylic acid, is an important organic compound used in various scientific research applications. This compound is a derivative of pyrrolidine, a cyclic amine found in many natural and synthetic compounds. It has been studied extensively for its unique properties and has been used in a variety of research applications, ranging from drug synthesis to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Development
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their potential in developing new antibacterial agents. These compounds, particularly those with specific substituents, have demonstrated significant antibacterial activity against a range of pathogens. For instance, a study by Bouzard et al. (1992) found that certain derivatives, especially those with 1-(2,4-difluorophenyl) substitution, showed enhanced in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Similarly, research by Egawa et al. (1984) revealed that compounds with 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro substitution were more active than existing antibacterial agents, indicating their promise for further biological study (Egawa et al., 1984).
Anticancer and Antimicrobial Activity
Recent research by Kairytė et al. (2022) explored the anticancer and antimicrobial potential of novel 5-oxopyrrolidine derivatives, which were synthesized using 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid as a base. These compounds showed significant activity against A549 cells, a type of lung cancer cell line, and against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid (Kairytė et al., 2022).
Antioxidant Activity
A study by Tumosienė et al. (2019) highlighted the antioxidant properties of certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives exhibited potent antioxidant activities, outperforming well-known antioxidants like ascorbic acid in some assays (Tumosienė et al., 2019).
Synthesis and Characterization of Polyamides
S. Hsiao et al. (1999) conducted a study on the synthesis of new aromatic polyamides using a bis(ether-carboxylic acid) derived from fluorene, which shares structural similarities with 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These polyamides exhibited high thermal stability and solubility in organic solvents, making them suitable for industrial applications (Hsiao et al., 1999).
Fluorescence Studies
In 2016, Shi et al. investigated the fluorescence origins of carbon dots with high fluorescence quantum yields. They identified organic fluorophores related to pyrrolidine-carboxylic acids as key components, expanding the understanding of the fluorescence mechanism in these materials (Shi et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSIKWMYNNYFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

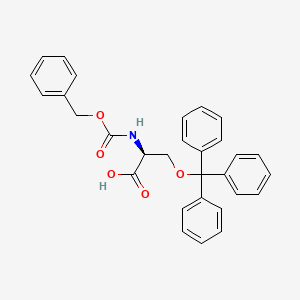
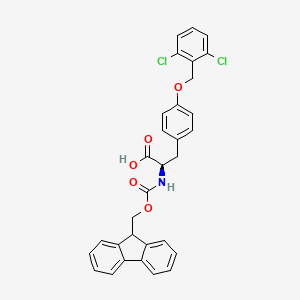
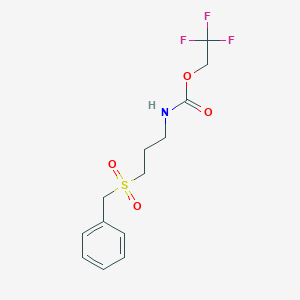
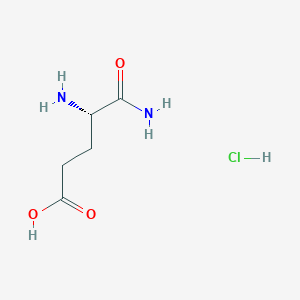

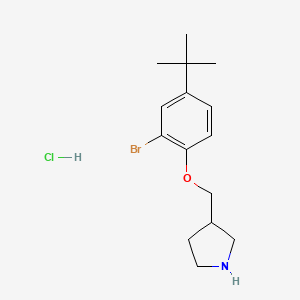
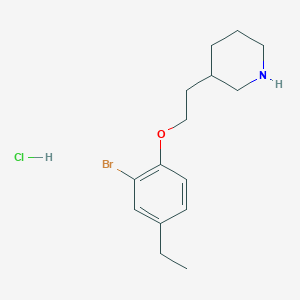
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
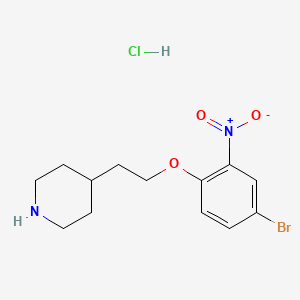
![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
